molecular formula C16H15N3OS B5570928 3-{[METHYL(PHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

3-{[METHYL(PHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

Cat. No.: B5570928
M. Wt: 297.4 g/mol
InChI Key: NINLCYGPOWTANO-UHFFFAOYSA-N
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Description

3-{[METHYL(PHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[METHYL(PHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-{[METHYL(PHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

3-{[METHYL(PHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[METHYL(PHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[METHYL(PHENYL)AMINO]METHYL}-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its specific substitution pattern and the presence of both phenyl and methyl(phenyl)amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-[(N-methylanilino)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-18(14-10-6-3-7-11-14)12-19-16(21)20-15(17-19)13-8-4-2-5-9-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINLCYGPOWTANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C(=S)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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